2-Pentylthiazole-5-carboxylic acid
CAS No.: 30709-71-8
Cat. No.: VC7966394
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30709-71-8 |
|---|---|
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | 2-pentyl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H13NO2S/c1-2-3-4-5-8-10-6-7(13-8)9(11)12/h6H,2-5H2,1H3,(H,11,12) |
| Standard InChI Key | JUAWFSIKJVERBY-UHFFFAOYSA-N |
| SMILES | CCCCCC1=NC=C(S1)C(=O)O |
| Canonical SMILES | CCCCCC1=NC=C(S1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Pentylthiazole-5-carboxylic acid belongs to the thiazole family, a five-membered aromatic ring containing one nitrogen and one sulfur atom. The molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07). The pentyl chain at the 2-position enhances lipophilicity, while the carboxylic acid group at the 5-position introduces polarity, enabling diverse chemical interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| Density | ~1.3 g/cm³ (estimated) |
| Boiling Point | ~350–380°C (extrapolated) |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO) |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of thiazole-5-carboxylates often involves cyclization reactions. A seminal method reported by Fong et al. (2004) describes the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in acetonitrile with trifluoroacetic acid (TFA) and thioamides, yielding thiazole-5-carboxylates in 40–60% efficiency . Adapting this approach, 2-pentylthiazole-5-carboxylic acid could be synthesized via:
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Cyclization: Reaction of pentylamine with α-bromoacetyl chloride to form an intermediate thioamide.
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Ring Closure: Treatment with thiourea under acidic conditions to generate the thiazole core .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and yield. Continuous flow reactors and catalytic TFA (0.5–1.0%) have been employed to enhance reaction kinetics and purity . Post-synthesis purification techniques, such as recrystallization or chromatography, ensure >95% purity, critical for pharmaceutical applications .
Reactivity and Functionalization
Key Chemical Reactions
The thiazole ring and carboxylic acid group enable diverse transformations:
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Oxidation: The sulfur atom can be oxidized to sulfoxides or sulfones using hydrogen peroxide .
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Esterification: Reaction with alcohols (e.g., methanol) forms methyl esters, improving volatility for gas chromatography analysis.
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Amide Coupling: Carbodiimide-mediated reactions with amines yield bioactive amides, as demonstrated in the synthesis of dasatinib, an anticancer drug .
Table 2: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | H₂O₂, acetic acid, 50°C | Thiazole sulfoxide |
| Esterification | MeOH, H₂SO₄, reflux | Methyl thiazole-5-carboxylate |
| Amide Formation | EDC, NHS, DMF, RT | Thiazole-5-carboxamide |
Industrial and Material Science Applications
Agrochemicals
Thiazole derivatives are integral to fungicides and herbicides. The pentyl group’s hydrophobicity may improve adhesion to plant surfaces, prolonging efficacy.
Organic Electronics
Conjugated thiazole rings exhibit semiconducting properties. Functionalization with electron-withdrawing groups (e.g., carboxylic acids) tunes bandgap energies for use in organic photovoltaics .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (40–60%) and harsh conditions (e.g., TFA) . Future research should explore enzymatic catalysis or microwave-assisted synthesis to improve efficiency.
Pharmacokinetic Optimization
The carboxylic acid group may limit oral bioavailability due to ionization at physiological pH. Prodrug strategies (e.g., ester prodrugs) could enhance absorption.
Environmental Impact
Thiazole derivatives’ persistence in aquatic systems warrants ecotoxicological studies. Biodegradable analogs or green synthesis routes are critical for sustainable use.
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